1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride
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Overview
Description
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable diazepine precursor in the presence of a catalyst. The reaction conditions often require:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalyst: Acid catalysts like hydrochloric acid or Lewis acids.
Temperature: Elevated temperatures ranging from 80°C to 150°C to facilitate cyclization.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing for impurities and consistency in product batches.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent side reactions, often at low temperatures.
Substitution: Carried out in polar solvents with appropriate catalysts to enhance reaction rates.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to neurotransmitter receptors, affecting signal transduction pathways.
Pathways: Influencing cellular pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one
- 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine-4-thione
Uniqueness
1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is unique due to its specific structural features that confer distinct biological activities. Its fused ring system allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
2408970-06-7 |
---|---|
Molecular Formula |
C9H15Cl2N3 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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